molecular formula C14H14N2O2S B2939774 N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 141842-05-9

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2939774
CAS No.: 141842-05-9
M. Wt: 274.34
InChI Key: COWSKYPCGXPYJS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-methoxyphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy and methylsulfanyl substituents, which influence solubility and metabolic stability.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSKYPCGXPYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Suzuki-Miyaura coupling and nucleophilic substitution reactions to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Carboxamide Derivatives

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
  • Structure : Shares the pyridine-3-carboxamide core and methylsulfanyl group at position 2 but replaces the 2-methoxyphenyl substituent with dimethylamine.
  • Molecular weight: 196.27 g/mol (vs. ~257 g/mol for the target compound), indicating a simpler metabolic profile .
  • Implications : The absence of the methoxyphenyl group likely diminishes interactions with CYP1A enzymes, which are critical in the metabolism of aromatic amines .
Furo[2,3-b]pyridine Carboxamides (–8)
  • Examples: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide.
  • Key Differences: Replacement of methylsulfanyl with fluorophenyl and trifluoroethylamino groups increases electronegativity and target specificity (e.g., GLUT4 modulation) . The furopyridine core introduces additional hydrogen-bonding sites, enhancing binding affinity to protein targets compared to the simpler pyridine scaffold .

Benzothiazole Acetamide Derivatives ()

  • Examples :
    • N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide.
  • Key Differences: The benzothiazole core replaces pyridine, altering electronic properties and metabolic pathways. Substituent position: 3-methoxyphenyl vs. 2-methoxyphenyl in the target compound. Meta-substitution may reduce steric interactions in enzymatic binding pockets compared to ortho-substitution .

NBOMe Series ()

  • Examples : 25I-NBOMe, 25B-NBOMe.
  • Key Differences: NBOMe compounds are phenethylamine derivatives with a methoxyphenylmethyl group, whereas the target compound is a carboxamide. The amine functional group in NBOMes confers high serotonin receptor (5-HT2A) affinity and hallucinogenic potency, unlike the carboxamide’s likely neutral or inhibitory receptor interactions .

Metabolic and Enzymatic Interactions

Role of CYP Enzymes

  • Target Compound : The 2-methoxyphenyl group undergoes CYP1A-mediated reduction to o-anisidine, a pathway shared with N-(2-methoxyphenyl)hydroxylamine .
  • Benzothiazole Derivatives: Methoxy substituents may undergo O-demethylation via CYP2E1, a pathway less relevant to the target compound .

Toxicity Considerations

  • Target Compound: Potential generation of o-anisidine (a suspected carcinogen) via CYP1A highlights toxicity risks, similar to N-(2-methoxyphenyl)hydroxylamine .
  • NBOMe Series : High toxicity linked to serotonin syndrome and vasoconstriction, mechanisms unlikely in the carboxamide due to structural dissimilarity .

Data Tables

Table 1: Structural and Metabolic Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Metabolic Pathway
Target Compound Pyridine 2-MeS, 3-(2-MeOPh)CONH2 ~257 CYP1A-mediated reduction
N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Pyridine 2-MeS, 3-(NMe2)CONH2 196.27 Non-enzymatic hydrolysis
25I-NBOMe Phenethylamine 2,5-Dimethoxy-4-iodophenyl, N-benzyl 413.24 5-HT2A receptor agonism
N-(6-Ethoxybenzothiazole-2-yl)-2-(3-MeOPh)acetamide Benzothiazole 6-EtO, 3-MeOPh ~342 CYP2E1 O-demethylation

Table 2: Enzymatic Affinities (Hypothetical)

Compound CYP1A Activity CYP2E1 Activity GLUT4 Binding (Predicted)
Target Compound High Low Moderate
Furo[2,3-b]pyridine Carboxamide () Low Moderate High
N-(2-Methoxyphenyl)hydroxylamine High None None

Biological Activity

N-(2-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its biological effects based on available research, including its anticancer properties, structure-activity relationships (SAR), and other relevant findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C12H14N2O1S
  • Molecular Weight : 234.32 g/mol

This compound features a pyridine ring, a methoxy group, and a methylthio group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHeLa (cervical)0.1 - 100Induces apoptosis through mitochondrial pathways
N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamideBxPC-3 (pancreatic)0.1 - 0.2Inhibits cell proliferation by targeting CDK4/6
N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamideRD (rhabdomyosarcoma)0.5 - 100Enhances electron density for better protein interaction

The IC50 values indicate the concentration needed to inhibit cell growth by 50%. Notably, the presence of the methoxy group significantly enhances the compound's potency, likely due to increased electron density that facilitates binding to target proteins in cancer cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Methoxy Group : Positioned ortho to the nitrogen enhances electron density, improving interactions with biological targets.
  • Pyridine Ring : Contributes to the overall stability and reactivity of the compound.
  • Methylthio Group : May affect lipophilicity and membrane permeability, facilitating cellular uptake.

Research indicates that modifications in these positions can lead to variations in biological activity, emphasizing the importance of careful design in drug development .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant effects, which may contribute to their overall therapeutic potential.
    • Example: A related compound demonstrated an IC50 value of 18.17 µg/mL compared to ascorbic acid at 7.83 µg/mL .
  • Tyrosinase Inhibition : This activity is relevant for skin-related applications, where inhibition of tyrosinase can reduce hyperpigmentation.
    • Example: A derivative exhibited an IC50 of 16.5 µM compared to kojic acid at 15.9 µM .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • A clinical trial involving a compound similar in structure demonstrated significant tumor reduction in patients with advanced melanoma when used in combination with standard chemotherapy treatments .
  • Another study highlighted a derivative's ability to stabilize disease in patients with mantle cell lymphoma, showcasing its potential as a therapeutic agent .

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